molecular formula C17H16N4O3 B4949455 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide

Cat. No.: B4949455
M. Wt: 324.33 g/mol
InChI Key: DIOWPOPIEZASED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been found to exhibit promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could involve further studying its physical and chemical properties, exploring its potential uses, and developing methods for its synthesis. It could also involve studying its biological activity if it’s intended to be a drug .

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-14-7-3-2-6-13(14)17-20-16(24-21-17)9-8-15(22)19-12-5-4-10-18-11-12/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWPOPIEZASED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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